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Compound of Interest |

Compound Name: (3-Chlorocyclobutyl)methanol
CAS No.: 15963-47-0
Cat. No.: B174807

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the spectroscopic properties of (3-
Chlorocyclobutyl)methanol. Due to the limited availability of public experimental data, this
document focuses on predicted spectroscopic values and expected spectral characteristics
derived from fundamental principles of nuclear magnetic resonance (NMR) spectroscopy,
infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed, generalized experimental
protocols for acquiring such data are also presented to aid researchers in their laboratory work.
A logical workflow for spectroscopic analysis is provided to illustrate the complementary nature
of these techniques in structural elucidation.

Predicted and Expected Spectroscopic Data

As of the date of this document, experimental spectroscopic data for (3-
Chlorocyclobutyl)methanol is not readily available in public databases. The following
sections present predicted mass spectrometry data and the expected ranges and
characteristics for NMR and IR spectra based on the known chemical structure.
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Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio
of ions. The predicted mass spectral data for (3-Chlorocyclobutyl)methanol under various
ionization conditions are summarized below. This data is valuable for confirming the molecular
weight and elemental composition of the compound.

Adduct Predicted m/z
[M+H]* 121.04147
[M+Na]* 143.02341
[M-H]~ 119.02692
[M+NHa]* 138.06802
[M+K]* 158.99735
M+H-H201* 103.03146

[

[M]* 120.03365

Data Source: PubChem

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a
molecule.

1.2.1. Predicted *H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the different hydrogen atoms
in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent
chlorine and oxygen atoms.
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Predicted Chemical Shift

Protons Predicted Multiplicity
(ppm)

-CH20H (Methylene) 3.5-37 Doublet

-CH20H (Hydroxyl) 1.5 - 2.5 (variable) Singlet (broad)

-CHCI (Methine) 40-45 Multiplet

Cyclobutyl Ring Protons 1.8-2.8 Multiplets

1.2.2. Predicted 3C NMR Spectral Data

The carbon NMR spectrum will indicate the number of unique carbon environments. The
presence of the electronegative chlorine and oxygen atoms will cause downfield shifts for the
carbons they are attached to.

Carbon Atom Predicted Chemical Shift (ppm)
-CH20H (Methylene) 60 - 65
-CHCI (Methine) 55 - 60
Cyclobutyl Ring Carbons 25-35

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected
characteristic absorption bands for (3-Chlorocyclobutyl)methanol are listed below.
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Expected
Functional Group Vibration Type Wavenumber Intensity
(cm™)
O-H Stretching 3200 - 3600 Strong, Broad
C-H (sp?) Stretching 2850 - 3000 Medium-Strong
C-O Stretching 1000 - 1260 Strong
C-ClI Stretching 600 - 800 Medium-Strong

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a small organic
molecule like (3-Chlorocyclobutyl)methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Obijective: To obtain *H and *3C NMR spectra.
Methodology:

o Sample Preparation: Dissolve approximately 5-10 mg of (3-Chlorocyclobutyl)methanol in
about 0.6-0.7 mL of a deuterated solvent (e.g., CDClz, DMSO-de) in a standard 5 mm NMR
tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for
chemical shift referencing (0O ppm).

e Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and match the
probe for the desired nuclei (*H and 3C). Lock onto the deuterium signal of the solvent and
shim the magnetic field to achieve homogeneity.

» 1H NMR Acquisition: Set the spectral width to cover the expected range of proton chemical
shifts (typically 0-12 ppm). Use a standard pulse sequence with a 30-45 degree pulse angle
and a relaxation delay of 1-2 seconds. Acquire a sufficient number of scans to achieve a
good signal-to-noise ratio.

e 13C NMR Acquisition: Set the spectral width to cover the expected range of carbon chemical
shifts (typically 0-220 ppm). Use a proton-decoupled pulse sequence to simplify the
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spectrum to singlets for each carbon. A longer relaxation delay (2-5 seconds) and a larger
number of scans will be required due to the lower natural abundance and smaller
gyromagnetic ratio of 13C.

o Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs).
Phase the resulting spectra and perform baseline correction. Integrate the signals in the 1H
spectrum to determine the relative ratios of protons.

Attenuated Total Reflectance-Fourier Transform Infrared
(ATR-FTIR) Spectroscopy

Objective: To obtain an infrared spectrum to identify functional groups.
Methodology:

e Background Spectrum: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.
Record a background spectrum of the empty ATR stage. This will be automatically
subtracted from the sample spectrum.

o Sample Application: Place a small drop of liquid (3-Chlorocyclobutyl)methanol directly
onto the center of the ATR crystal.

e Spectrum Acquisition: Apply pressure using the instrument's clamp to ensure good contact
between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 to 32
scans at a resolution of 4 cm~1.

o Data Analysis: Process the resulting interferogram with a Fourier transform to obtain the
infrared spectrum. Identify the characteristic absorption bands corresponding to the
functional groups present in the molecule.

e Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or
acetone) and a soft tissue.

Electron lonization Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:
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o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.
For a volatile liquid like (3-Chlorocyclobutyl)methanol, this can be done via direct insertion
with a heated probe or through a gas chromatograph (GC-MS).

« lonization: In the ion source, the sample molecules are bombarded with a beam of high-
energy electrons (typically 70 eV). This causes the molecules to ionize and fragment in a
reproducible manner.

o Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole
or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

o Detection: The separated ions are detected, and a mass spectrum is generated, which plots
the relative abundance of ions versus their m/z values.

o Data Interpretation: Identify the molecular ion peak (M*) to determine the molecular weight.
Analyze the fragmentation pattern to gain structural information.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an
unknown compound, such as (3-Chlorocyclobutyl)methanol, using the spectroscopic
techniques described.
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Caption: Logical workflow for determining the chemical structure using complementary
spectroscopic techniques.

¢ To cite this document: BenchChem. [Spectroscopic Analysis of (3-
Chlorocyclobutyl)methanol: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b174807/docs#spectroscopic-analysis-of-3-
chlorocyclobutyl-methanol-a-technical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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